k-Rha-gal
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Overview
Description
k-Rha-gal is a natural product found in Guioa crenulata and Lysimachia mauritiana with data available.
Scientific Research Applications
Rice Husk Ash (RHA) in Construction Materials
- Cement and Concrete Enhancement : RHA has been identified as a promising supplementary cementing material due to its high specific surface and soluble silica content. Its inclusion in cement and concrete mixes can enhance mechanical and durability characteristics (Antiohos, Papadakis, & Tsimas, 2014).
- Adsorption Capacity in Wastewater Treatment : RHA exhibits significant adsorption capacity for methylene blue in wastewater, highlighting its potential as an efficient adsorbent for water purification (Sharma, Kaur, Baskar, & Chung, 2010).
- Silica Source in Ceramics : The high amount of amorphous silica in RHA makes it a viable alternative source of silica for the manufacture of various ceramic materials (Hossain, Mathur, & Roy, 2018).
Applications of Rhamnose (Rha)
- Iron-Binding Exopolysaccharide : Rha is part of the structure of an iron-binding exopolysaccharide produced by Klebsiella oxytoca, which could have applications in bioremediation and heavy metal binding (Leone et al., 2007).
- Enzyme Immobilization in Beverage Technology : Rha is integral to the structure of alpha-L-rhamnopyranosidase, an enzyme used in enhancing the aroma of wines and other beverages. Research into immobilizing this enzyme could advance beverage technologies (Spagna, Barbagallo, Casarini, & Pifferi, 2001).
Properties
29859-91-4 | |
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |
InChI Key |
OHOBPOYHROOXEI-SRIOWEGGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
108906-96-3 | |
synonyms |
kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside kaempferol-Rha-Gal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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